2-(4-Aminophénoxy)-6-fluorobenzonitrile

Vue d'ensemble

Description

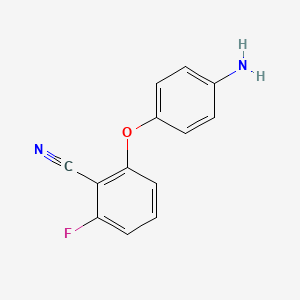

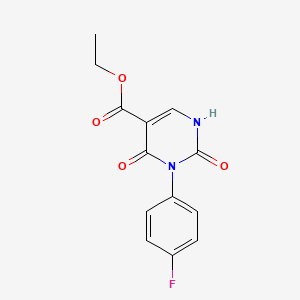

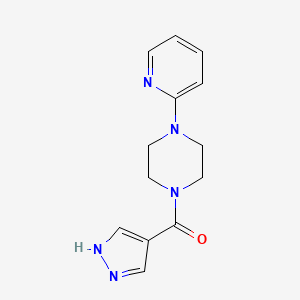

2-(4-Aminophenoxy)-6-fluorobenzonitrile is a useful research compound. Its molecular formula is C13H9FN2O and its molecular weight is 228.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Aminophenoxy)-6-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminophenoxy)-6-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrie pharmaceutique

Ce composé est utilisé dans l'industrie pharmaceutique en raison de ses propriétés chimiques. Il est très légèrement soluble dans l'eau mais soluble dans des solvants organiques comme l'acétone et le DMSO . Ce profil de solubilité est important pour la formulation des médicaments, car il affecte la biodisponibilité et la distribution du médicament dans l'organisme.

Synthèse des polymères

« 2-(4-Aminophénoxy)-6-fluorobenzonitrile » peut être un monomère pour la synthèse de polymères haute performance. Les polymères dérivés de ce composé pourraient présenter une stabilité thermique et une résistance mécanique améliorées, ce qui les rend adaptés aux applications aérospatiales et électroniques .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antimicrobial activity and antitumor activity , suggesting potential targets could be microbial cells or tumor cells.

Mode of Action

Related compounds have been shown to interact with their targets through membrane perturbation and intracellular interactions . This could potentially lead to disruption of essential cellular processes, resulting in the inhibition of microbial growth or tumor cell proliferation.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells or tumor cells, leading to their inhibition or death .

Pharmacokinetics

Similar compounds have shown nonlinear oral pharmacokinetics in humans . This suggests that the compound’s bioavailability could be influenced by factors such as dose, rate of absorption, and extent of absorption.

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may lead to disruption of essential cellular processes in microbial cells or tumor cells, resulting in their inhibition or death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Aminophenoxy)-6-fluorobenzonitrile. For instance, the presence of other compounds, pH, temperature, and other environmental conditions could potentially affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

2-(4-aminophenoxy)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-12-2-1-3-13(11(12)8-15)17-10-6-4-9(16)5-7-10/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIYONKOBSTSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)